N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
Description
N-{3-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylpiperazinyl group at the 6-position. The pyridazine ring is connected to a phenyl group at the 3-position, which is further functionalized with a 3-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJMCHKXRVHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the 4-Methylpiperazine Moiety: This step involves the substitution of the pyridazine ring with 4-methylpiperazine under appropriate conditions.
Coupling with Nitrobenzamide: The final step involves coupling the substituted pyridazine with 3-nitrobenzamide using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
Hydrolysis: The major products would be the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, hypertension, or microbial growth.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the literature.
Structural Features and Substituent Analysis
A comparative analysis of core structures and substituents is presented in Table 1.
Table 1: Structural Comparison of Pyridazine/Pyridine Derivatives
Key Observations:
Core Heterocycle: The target compound and I-6230 share a pyridazine core, whereas the compound in uses pyridine. The pyrazole-substituted pyridazine in lacks the piperazine group, which may reduce solubility compared to the target compound .
Substituent Effects: 4-Methylpiperazinyl Group: Present in the target compound and ’s pyridine derivative, this group is known to improve aqueous solubility and modulate pharmacokinetic properties (e.g., blood-brain barrier penetration) . Nitro vs. Trifluoromethyl: The 3-nitro group in the target compound is strongly electron-withdrawing, which may stabilize the amide bond and influence redox reactivity. In contrast, the trifluoromethyl group in ’s compound offers metabolic stability and lipophilicity . Phenethylamino vs. Benzamide: I-6230’s phenethylamino linker and ester group contrast with the target’s rigid phenyl-amide structure, which may reduce conformational flexibility and alter binding affinity .
Research Findings and Inferred Properties
Solubility and Bioavailability: The 4-methylpiperazinyl group in the target compound likely enhances solubility in polar solvents compared to I-6230 (lacking piperazine) and the pyrazole derivative in .
Reactivity and Stability: The electron-withdrawing nitro group in the target compound could increase electrophilicity at the amide carbonyl, affecting reactivity in nucleophilic environments. This contrasts with I-6230’s ester group, which is more prone to hydrolysis . Piperazine-containing compounds (target and ) are less likely to undergo rapid hepatic metabolism compared to non-piperazine analogs, suggesting improved plasma stability .
Potential Applications: Piperazine-pyridazine hybrids (e.g., target compound) are often explored as kinase inhibitors or CNS-targeting agents due to their balanced solubility and binding properties . The absence of piperazine in ’s pyridazine-pyrazole derivative may limit its utility in systemic applications but could favor topical use .
Biological Activity
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.
- Molecular Formula : CHNO
- Molecular Weight : 286.34 g/mol
- CAS Number : 66346-94-9
- Structural Characteristics : The compound features a nitrobenzamide moiety linked to a pyridazine derivative with a piperazine substituent, which may contribute to its biological properties.
Anti-inflammatory Properties
Research indicates that derivatives of pyridazine, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that certain pyridazine derivatives selectively inhibit the production of pro-inflammatory cytokines such as IL-1β and NO in activated glial cells, suggesting their potential utility in treating neurodegenerative diseases characterized by excessive glial activation .
Anticancer Activity
The compound's structural components suggest potential interactions with key molecular targets involved in cancer pathways. For instance, studies have shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers. The inhibition of this kinase leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
Case Study 1: Neuroprotection
In a study assessing the neuroprotective effects of pyridazine derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cultures. The compound demonstrated a protective effect against glutamate-induced excitotoxicity, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer properties of similar benzamide derivatives. The study reported that compounds with structural similarities to this compound exhibited IC values in the low micromolar range against various cancer cell lines, supporting the hypothesis that this class of compounds could be developed into effective anticancer agents .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
